molecular formula C15H18ClNO3 B5432295 2-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(5-CHLORO-2-METHYLANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B5432295
M. Wt: 295.76 g/mol
InChI Key: GAYGDDGJUCZGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a chlorinated aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylaniline with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(5-Chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Chloro-2-methylanilino)carbonyl]-1-cyclohexanecarboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a chlorinated aniline derivative. This structure provides distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be suitable .

Properties

IUPAC Name

2-[(5-chloro-2-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYGDDGJUCZGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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